molecular formula C14H16N2O3 B14124962 tert-Butyl 4-(4-hydroxyphenyl)-1H-imidazole-1-carboxylate

tert-Butyl 4-(4-hydroxyphenyl)-1H-imidazole-1-carboxylate

Cat. No.: B14124962
M. Wt: 260.29 g/mol
InChI Key: QHLAWHRKWZNOKF-UHFFFAOYSA-N
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Description

tert-Butyl 4-(4-hydroxyphenyl)-1H-imidazole-1-carboxylate: is an organic compound that features a tert-butyl ester group, a hydroxyphenyl group, and an imidazole ring

Preparation Methods

The synthesis of tert-Butyl 4-(4-hydroxyphenyl)-1H-imidazole-1-carboxylate typically involves the reaction of 4-(4-hydroxyphenyl)-1H-imidazole-1-carboxylic acid with tert-butyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester product.

Industrial production methods may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

tert-Butyl 4-(4-hydroxyphenyl)-1H-imidazole-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The imidazole ring can be reduced under specific conditions.

    Substitution: The tert-butyl ester group can be substituted with other functional groups through transesterification reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like silica or boron reagents for substitution reactions .

Scientific Research Applications

tert-Butyl 4-(4-hydroxyphenyl)-1H-imidazole-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl 4-(4-hydroxyphenyl)-1H-imidazole-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyphenyl group can form hydrogen bonds with active sites, while the imidazole ring can participate in π-π interactions and coordinate with metal ions. These interactions can modulate the activity of the target molecules and influence various biochemical pathways .

Comparison with Similar Compounds

Similar compounds to tert-Butyl 4-(4-hydroxyphenyl)-1H-imidazole-1-carboxylate include:

These comparisons highlight the unique combination of functional groups in this compound, which contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C14H16N2O3

Molecular Weight

260.29 g/mol

IUPAC Name

tert-butyl 4-(4-hydroxyphenyl)imidazole-1-carboxylate

InChI

InChI=1S/C14H16N2O3/c1-14(2,3)19-13(18)16-8-12(15-9-16)10-4-6-11(17)7-5-10/h4-9,17H,1-3H3

InChI Key

QHLAWHRKWZNOKF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(N=C1)C2=CC=C(C=C2)O

Origin of Product

United States

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